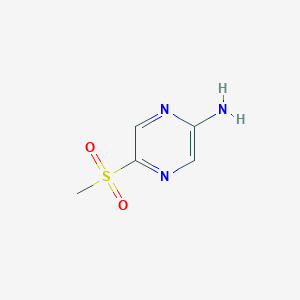

5-Methanesulfonylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

5-methylsulfonylpyrazin-2-amine |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) |

InChI Key |

GYHBJMVQCLWCKN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methanesulfonylpyrazin 2 Amine

Precursor Synthesis and Functionalization Strategies

The synthesis of 5-Methanesulfonylpyrazin-2-amine (B6251771) is fundamentally reliant on the efficient construction of the pyrazine-2-amine core structure and the subsequent introduction of the methanesulfonyl group at the C5 position.

Synthesis of Pyrazine-2-amine Precursors

The pyrazine (B50134) ring system can be constructed through various established organic synthesis reactions, many of which involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. tandfonline.comwikipedia.org The Staedel–Rugheimer pyrazine synthesis, for instance, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. wikipedia.org A variation of this is the Gutknecht pyrazine synthesis, which differs in the method used to prepare the alpha-ketoamine intermediate. wikipedia.org

For the specific synthesis of 5-substituted pyrazin-2-amines, halogenated intermediates such as 2-amino-5-chloropyrazine (B1281452) and 2-amino-5-bromopyrazine (B17997) are of significant importance. nordmann.global These precursors provide a reactive site for the subsequent introduction of the methanesulfonyl group.

Several methods exist for the preparation of these halogenated precursors:

Chlorination: 2-Amino-5-chloropyrazine can be synthesized by treating 2-aminopyrazine (B29847) with a chlorinating agent. One method involves using N-chloro-N-methoxy-4-methylbenzenesulfonamide in acetonitrile (B52724). chemicalbook.com Another approach utilizes hydrochloric acid and sodium hypochlorite (B82951) in an oxidative chlorination reaction. google.com To achieve selective monochlorination and high yields, carrying out the reaction in a strongly acidic medium to ensure efficient protonation of the 2-aminopyridine (B139424) reactant is crucial. google.com

Bromination: The synthesis of 2-amino-5-bromopyrazine, another key intermediate, can be achieved by reacting 2-aminopyrazine with a brominating agent like phenyltrimethyl-ammonium tribromide in a solvent such as methylene (B1212753) chloride or chloroform. google.com This method is noted for avoiding the formation of significant by-products. google.com

The following table summarizes common methods for synthesizing key pyrazine-2-amine precursors.

| Precursor | Starting Material | Reagents | Key Features |

| Pyrazine Derivatives | 1,2-diketones & 1,2-diamines | Condensation reaction | Classical and straightforward route. tandfonline.com |

| 2-Amino-5-chloropyrazine | 2-Aminopyrazine | N-chloro-N-methoxy-4-methylbenzenesulfonamide | Yields of around 80% can be achieved. chemicalbook.com |

| 2-Amino-5-chloropyrazine | 2-Aminopyrazine | HCl & NaClO | Oxidative chlorination with a reported yield of 72%. google.com |

| 2-Amino-5-bromopyrazine | 2-Aminopyrazine | Phenyltrimethyl-ammonium tribromide | Mild reaction conditions and high yield. google.com |

Introduction of the Methanesulfonyl Group

The introduction of the methanesulfonyl (-SO2CH3) group onto the pyrazine ring is a critical functionalization step. This is typically accomplished via a nucleophilic aromatic substitution reaction, where a halogenated pyrazine precursor is reacted with a source of the methanesulfonyl moiety.

The most common reagent for this transformation is a methanesulfinate (B1228633) salt, particularly sodium methanesulfinate (CH3SO2Na). researchgate.net These sulfinate salts are generally stable, easy to handle, and effective for forming carbon-sulfur bonds. researchgate.netrsc.org The reaction involves the displacement of the halide (e.g., chloro or bromo) on the pyrazine ring by the nucleophilic sulfinate.

The synthesis of sodium methanesulfinate itself can be achieved by reacting methanesulfonyl chloride with a reducing agent like sodium sulfite (B76179) or sodium metabisulfite (B1197395). guidechem.com Using sodium metabisulfite is advantageous due to its higher solubility and cost-effectiveness. guidechem.com

An analogous synthesis, the preparation of 5-(ethylsulfonyl)-2-methoxyaniline, demonstrates a similar strategy where a sulfonyl chloride is first reduced to a sodium sulfinate, which then reacts with an ethylating agent. nih.gov This serves as a model for the introduction of alkylsulfonyl groups onto aromatic rings. nih.gov

Classical Synthetic Routes

Classical approaches to synthesizing this compound generally fall into multi-step sequences, although one-pot strategies are continually being developed for related heterocyclic systems.

Multi-Step Synthesis Approaches

A typical multi-step synthesis of this compound involves the sequential execution of precursor formation and functionalization. A representative pathway would be:

Synthesis of 2-Aminopyrazine: This can be accomplished through established condensation reactions. tandfonline.comwikipedia.org

Halogenation: The 2-aminopyrazine is halogenated at the 5-position to produce either 2-amino-5-chloropyrazine or 2-amino-5-bromopyrazine. chemicalbook.comgoogle.com

Sulfonylation: The resulting 2-amino-5-halopyrazine is then subjected to a nucleophilic substitution reaction with sodium methanesulfinate, typically in the presence of a copper catalyst, to yield the final product, this compound.

This stepwise approach allows for the purification of intermediates at each stage, ensuring the final product's high purity. The development of multi-step flow synthesis has also gained momentum, allowing for the integration of multiple reaction types on a single platform, which can be applied to complex molecules like drug candidates. researchgate.net

One-Pot Reaction Strategies

One-pot reactions, where reactants undergo successive chemical transformations in a single vessel, offer advantages in terms of efficiency, resource conservation, and reduced waste. While a specific one-pot synthesis for this compound is not widely documented, general strategies for pyrazine synthesis have been adapted to one-pot methodologies. tandfonline.comtandfonline.comresearchgate.net For example, a cost-effective and environmentally benign one-pot method for preparing various pyrazine derivatives involves the reaction of diketones with diamines using catalytic potassium tert-butoxide at room temperature. tandfonline.comresearchgate.net This approach avoids harsh conditions and complex catalysts. tandfonline.comresearchgate.net The development of one-pot sequential reactions for other nitrogen-containing heterocycles, such as tetrazoles from aryldiazonium salts and amidines, highlights the potential for designing similar efficient routes for substituted pyrazines. nih.gov

Green Chemistry Approaches in Synthesis

Key green strategies include:

Catalytic Dehydrogenation: The use of earth-abundant metal catalysts, such as manganese pincer complexes, enables the dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines. acs.org These reactions are highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org

Electrochemical Synthesis: An electrochemical dehydrogenative [4 + 2] annulation has been developed for pyrazine synthesis. rsc.org This method avoids the need for external chemical oxidants or transition-metal catalysts, proceeding efficiently under undivided electrolytic conditions. rsc.org

Environmentally Benign One-Pot Synthesis: As mentioned, the use of catalytic t-BuOK at room temperature for pyrazine synthesis represents a greener alternative to classical methods that often require high temperatures and stoichiometric reagents. tandfonline.com

The following table highlights some green chemistry approaches relevant to pyrazine synthesis.

| Approach | Method | Advantages |

| Catalytic Dehydrogenation | Dehydrogenative self-coupling of 2-aminoalcohols using a manganese pincer complex. acs.org | Use of an earth-abundant metal catalyst; byproducts are only H2 and water. acs.org |

| Electrochemical Annulation | Anodic oxidation of ketones and diamines. rsc.org | Avoids external chemical oxidants and transition-metal catalysts. rsc.org |

| Catalytic One-Pot Synthesis | Condensation of diketones and diamines using catalytic t-BuOK. tandfonline.comresearchgate.net | Mild room temperature conditions; cost-effective and environmentally benign. tandfonline.comresearchgate.net |

Purification and Isolation Techniques for Synthetic Products

The isolation and purification of this compound from crude reaction mixtures are crucial for obtaining a product of high purity, which is essential for its subsequent use. A variety of standard and advanced purification techniques are employed, often in combination, to achieve the desired level of purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physical properties of the target compound.

Commonly, the initial workup of the reaction mixture involves extraction and washing steps to remove inorganic salts and other water-soluble byproducts. Following this, chromatographic and crystallization methods are the primary techniques for purification.

Column Chromatography:

Flash column chromatography is a widely used method for the purification of pyrazine derivatives. researchgate.net For compounds similar in polarity to this compound, a silica (B1680970) gel stationary phase is typically employed. The choice of eluent system is critical for achieving good separation. A common approach involves a gradient elution with a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate. researchgate.net The optimal solvent ratio is often determined by thin-layer chromatography (TLC) prior to running the column. For pyrazines, a mixture of hexane and ethyl acetate, for instance in a 90:10 ratio, has been shown to be effective for separating components based on their alkyl substituent content. nih.govrsc.org The fractions are collected and analyzed, typically by TLC or HPLC, and those containing the pure product are combined and the solvent is removed under reduced pressure.

Table 1: Column Chromatography Parameters for Pyrazine Derivatives

| Parameter | Details |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Detection | UV, TLC |

This table is interactive. Users can sort and filter the data.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For aminopyrazine derivatives, various organic solvents can be tested to find the optimal conditions for crystallization. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 2: Potential Recrystallization Solvents

| Solvent | Suitability |

| Ethanol | Potentially Suitable |

| Isopropanol | Potentially Suitable |

| Acetonitrile | Potentially Suitable |

| Ethyl Acetate | Potentially Suitable |

This table is interactive. Users can sort and filter the data.

Other Techniques:

In some cases, other purification methods such as distillation or sublimation may be applicable, depending on the volatility and thermal stability of the compound and its impurities. nih.govrsc.orgmdpi.com For instance, distillation has been used to isolate pyrazines from aqueous reaction mixtures. nih.govrsc.org Furthermore, techniques like liquid-liquid extraction are fundamental in the initial workup to separate the organic product from aqueous phases. nih.govrsc.org

The final purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Derivatization of 5 Methanesulfonylpyrazin 2 Amine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. libretexts.org

For pyrazine (B50134) derivatives, the ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the presence of the activating amino group (-NH2) can facilitate such reactions. The amino group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. libretexts.orglibretexts.org Conversely, the methanesulfonyl group (-SO2CH3) is a deactivating group and a meta-director. masterorganicchemistry.com The interplay of these two groups on the pyrazine ring will dictate the outcome of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration involves the introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). libretexts.orgmasterorganicchemistry.com Sulfonation introduces a sulfonic acid group (-SO3H) using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.com

While specific studies on the electrophilic aromatic substitution of 5-methanesulfonylpyrazin-2-amine (B6251771) are not extensively detailed in the provided search results, the general principles of EAS on substituted aromatic rings provide a framework for predicting its reactivity. masterorganicchemistry.comyoutube.com The activating effect of the amino group would likely be the dominant influence on the position of substitution.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the chemistry of this compound, with both the sulfonyl group and the amine functionality participating in various transformations. nih.gov

The methanesulfonyl group is a good leaving group, making it susceptible to displacement by nucleophiles. This type of reaction is a form of nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing nature of the pyrazine ring and the sulfonyl group itself facilitates the attack of nucleophiles on the carbon atom to which the sulfonyl group is attached.

The primary amine group in this compound is nucleophilic and can react with a wide array of electrophiles. youtube.comyoutube.com These reactions are fundamental to building more complex molecules.

One common reaction is acylation, where the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. Another important transformation is sulfonylation, where the amine reacts with a sulfonyl chloride to yield a sulfonamide.

Alkylation of the amine group is also possible, leading to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. youtube.com The amine can also participate in condensation reactions with carbonyl compounds to form imines.

These reactions at the amine functionality are crucial for introducing diverse structural motifs and are widely used in the synthesis of biologically active compounds and functional materials. researchgate.netmdpi.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.commdpi.com this compound, possessing a halogenated pyrazine precursor, is a suitable substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. libretexts.orgresearchgate.net This reaction is exceptionally versatile and tolerant of a wide range of functional groups. libretexts.org

In the context of this compound synthesis, a halogenated precursor, such as a bromo- or iodo-substituted pyrazine, would be coupled with an appropriate boronic acid. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org

The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent. nih.gov The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is a representative example based on general Suzuki-Miyaura coupling principles and may not reflect specific reactions of this compound itself due to limited direct data in the search results.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl-Br | R-B(OH)2 | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/H2O | Aryl-R |

| Aryl-I | R-B(OR')2 | PdCl2(dppf) | Cs2CO3 | Dioxane | Aryl-R |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (such as CuI), and a base (often an amine like triethylamine, which can also serve as the solvent). wikipedia.orglibretexts.org The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. wikipedia.org

For a precursor to this compound, a halogenated pyrazine would be reacted with a terminal alkyne in the presence of the palladium and copper catalysts. This would introduce an alkyne moiety onto the pyrazine ring, which can be a versatile handle for further synthetic transformations. nih.govsioc-journal.cn

Table 2: General Conditions for Sonogashira Coupling This table is a representative example based on general Sonogashira coupling principles and may not reflect specific reactions of this compound itself due to limited direct data in the search results.

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|---|

| Aryl-I | R-C≡CH | Pd(PPh3)2Cl2 | CuI | Triethylamine | Aryl-C≡C-R |

| Aryl-Br | R-C≡CH | Pd(OAc)2/Ligand | CuI | DMF/Amine | Aryl-C≡C-R |

Buchwald-Hartwig Amination

The general transformation can be depicted as follows:

Scheme 1. Postulated Buchwald-Hartwig amination of this compound with an aryl halide.

Key to the success of the Buchwald-Hartwig amination are the choices of palladium catalyst, ligand, and base, which are often interdependent. For the amination of heteroaromatic amines, specific ligand systems have been developed to overcome challenges such as catalyst inhibition by the nitrogen-containing heterocycle.

Based on studies of related compounds, a typical set of conditions for the Buchwald-Hartwig amination of this compound would likely involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in an inert solvent like toluene or dioxane. wikipedia.org

Table 1: Potential Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Example | Rationale/Reference |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used and effective palladium precursors for C-N coupling reactions. wikipedia.org |

| Ligand | Xantphos, t-BuXPhos | These ligands are effective for the amination of heterocyclic amines, including pyrimidine (B1678525) derivatives. imist.ma |

| Base | NaOtBu, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. wikipedia.org |

| Solvent | Toluene, Dioxane | Aprotic solvents that are stable under the reaction conditions. wikipedia.org |

| Aryl Halide | Aryl bromides, Aryl iodides | These are common coupling partners in Buchwald-Hartwig reactions. |

Research on the N-arylation of 2-aminopyrimidine (B69317) derivatives has shown that yields can range from moderate to good (27-82%), depending on the specific aryl halide and reaction conditions used. wikipedia.org It is reasonable to expect similar outcomes for the N-arylation of this compound.

Functional Group Interconversions on the Pyrazine Ring

Functional group interconversions on the pyrazine ring of this compound would primarily involve reactions of the amino and methanesulfonyl groups.

The primary amino group can undergo a range of transformations common to aromatic amines. For instance, diazotization of the amino group using sodium nitrite (B80452) in a strong acid like sulfuric acid could lead to the corresponding pyrazinol, as has been demonstrated with 5-bromopyrazin-2-amine. jocpr.com This reaction would replace the amino group with a hydroxyl group.

Scheme 2. Postulated conversion of this compound to 5-Methanesulfonylpyrazin-2-ol via diazotization.

The methanesulfonyl group is generally robust, but under certain reductive conditions, desulfonylation can occur. wikipedia.orgorganicreactions.org This would involve the cleavage of the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. Reagents for such transformations include active metals like sodium amalgam or samarium(II) iodide. wikipedia.org

Table 2: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagents and Conditions (Postulated) | Product Functional Group | Reference (Analogous Reactions) |

| 2-Amino | NaNO₂, H₂SO₄, 0-5 °C then warm | 2-Hydroxyl | jocpr.com |

| 5-Methanesulfonyl | Na(Hg), Na₂HPO₄, Methanol | 5-Hydrogen (Desulfonylation) | wikipedia.orgorganicreactions.org |

Heterocyclic Ring Transformations Involving this compound

The pyrazine ring in this compound can serve as a scaffold for the construction of fused heterocyclic systems. The presence of the 2-amino group is particularly useful for these transformations.

One common transformation is the synthesis of imidazo[1,2-a]pyrazines. This can be achieved through the reaction of a 2-aminopyrazine (B29847) with an α-haloketone. thieme-connect.com In the case of this compound, this would lead to the formation of a substituted imidazo[1,2-a]pyrazine (B1224502) ring system.

Scheme 3. Postulated synthesis of a 6-(methanesulfonyl)imidazo[1,2-a]pyrazine derivative.

Another important class of fused heterocycles that can be synthesized from 2-aminopyrazines are pyrazolo[1,5-a]pyrazines. While various synthetic routes exist, one approach involves the reaction of a suitably substituted pyrazine with a reagent that can provide the necessary atoms to form the pyrazole (B372694) ring. rsc.org

Furthermore, multicomponent reactions offer a convergent approach to fused pyrazine systems. For example, a three-component reaction between a 2-aminopyrazine, an aldehyde, and an isonitrile can yield 3-amino-substituted imidazo[1,2-a]pyrazines. thieme-connect.com

Table 3: Potential Heterocyclic Ring Transformations Starting from this compound

| Target Heterocycle | Reaction Type | Key Reagents (Postulated) | Reference (Analogous Reactions) |

| Imidazo[1,2-a]pyrazine | Annulation | α-Haloketone | thieme-connect.com |

| Imidazo[1,2-a]pyrazine | Three-component reaction | Aldehyde, Isonitrile | thieme-connect.com |

| Pyrazolo[1,5-a]pyrazine | Cycloaddition | Ynals (with N-aminopyridinium ylides as precursors) | rsc.org |

These transformations highlight the utility of this compound as a building block for creating more complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Structural Elucidation and Conformational Analysis of 5 Methanesulfonylpyrazin 2 Amine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic methods provides a comprehensive picture of the molecular structure of 5-Methanesulfonylpyrazin-2-amine (B6251771) in both solution and the solid state. These techniques are foundational for confirming the identity, purity, and electronic environment of the molecule.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the molecular structure by mapping correlations between different nuclei. wikipedia.org Unlike one-dimensional NMR, which can suffer from signal overlap in complex molecules, 2D NMR spreads the signals across two frequency axes, enhancing resolution and revealing through-bond and through-space connectivities. wikipedia.org

For a molecule like this compound, several 2D NMR experiments are particularly informative:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For the pyrazine (B50134) ring of this compound, COSY would reveal the coupling between the aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.org This is crucial for assigning the carbon and nitrogen signals of the pyrazine ring and the methanesulfonyl group. For instance, the proton on the pyrazine ring would show a correlation to its directly bonded carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and heteronuclei (typically 2-3 bonds). It is invaluable for piecing together the molecular framework. In the case of this compound, HMBC would show correlations between the methyl protons of the sulfonyl group and the sulfur-bearing carbon of the pyrazine ring, as well as correlations between the amine protons and the adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. wikipedia.org This is particularly useful for determining the conformation of the molecule and the spatial arrangement of substituents.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Correlations | Structural Information Provided |

| COSY | ¹H-¹H | Correlation between pyrazine ring protons. | Connectivity of protons on the pyrazine ring. |

| HSQC | ¹H-¹³C | Correlations between each proton and its directly attached carbon. | Assignment of protonated carbons in the pyrazine ring and methyl group. |

| HMBC | ¹H-¹³C | Correlations from methyl protons to the sulfonyl-bearing carbon; correlations from amine protons to adjacent ring carbons. | Confirms the connection of the methanesulfonyl group to the pyrazine ring and the position of the amine group. |

| NOESY | ¹H-¹H | Through-space correlations between the amine protons and adjacent ring protons. | Provides information on the preferred conformation and spatial proximity of groups. |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the differentiation of compounds with the same nominal mass but different elemental formulas. nih.gov

For this compound (C₅H₇N₃O₂S), HRMS would be used to confirm its molecular formula. The high resolving power of instruments like Orbitrap™ mass spectrometers is crucial for obtaining accurate mass assignments, especially in complex matrices. nih.gov The required resolving power can vary depending on the sample matrix, with settings of 35,000 to 70,000 full width at half maximum (FWHM) often being necessary to achieve the desired mass accuracy. nih.gov

Furthermore, the presence of sulfur in this compound gives rise to a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope (approximately 4.21%) results in a distinct M+2 peak in the mass spectrum. The accurate measurement of the mass and intensity ratio of the M and M+2 peaks by HRMS provides strong evidence for the presence and number of sulfur atoms in the molecule, further corroborating its structure.

Table 2: Theoretical Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [M]⁺ | 173.0259 | 100.00 |

| [M+1]⁺ | 174.0293 | 6.57 |

| [M+2]⁺ | 175.0233 | 4.45 |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govatlantis-press.com These techniques are complementary and provide a detailed fingerprint of the molecule.

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its various functional groups:

N-H Vibrations: The amino group (NH₂) will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. nih.gov Scissoring and twisting modes of the NH₂ group are also expected at lower wavenumbers. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations from the pyrazine ring are expected in the 3000-3100 cm⁻¹ region. researchgate.netmdpi.com The methyl group of the methanesulfonyl moiety will exhibit symmetric and asymmetric stretching vibrations around 2900-3000 cm⁻¹.

S=O Vibrations: The sulfonyl group (SO₂) is characterized by strong and distinct asymmetric and symmetric stretching bands, typically appearing in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Pyrazine Ring Vibrations: The pyrazine ring will have a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes will appear at lower frequencies.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational bands. atlantis-press.com By calculating the theoretical vibrational frequencies and comparing them to the experimental FT-IR and Raman spectra, a complete and accurate assignment of the fundamental vibrational modes can be achieved. nih.govatlantis-press.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Scissoring | ~1600 | |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Methyl (C-H) | Asymmetric & Symmetric Stretching | 2900 - 3000 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Symmetric Stretching | 1140 - 1160 | |

| Pyrazine Ring | C=C, C=N Stretching | 1400 - 1600 |

X-ray Crystallography Studies of this compound and its Derivatives

The way molecules are arranged in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net For this compound, these interactions are expected to be dominated by hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. nih.gov This includes the precise orientation of the methanesulfonyl group relative to the pyrazine ring and the planarity of the molecule. The dihedral angles between the plane of the pyrazine ring and the substituents are key parameters obtained from crystallographic data. nih.govnih.gov

Structural Analysis of this compound Remains Elusive

Despite the growing interest in pyrazine derivatives for various scientific applications, a comprehensive structural and conformational analysis of the chemical compound this compound is not publicly available in scientific literature. Extensive searches for experimental data, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have yielded no specific results for this particular molecule. Consequently, a detailed elucidation of its three-dimensional structure, bond parameters, and conformational preferences remains an open area for investigation.

Similarly, information regarding the chiroptical spectroscopy of any potential chiral derivatives of this compound is absent from the current body of scientific literature. Chiroptical techniques, such as circular dichroism, are vital for determining the absolute configuration of chiral molecules, which is often crucial for their biological activity.

While computational studies can provide theoretical insights into molecular structure and conformation, no such studies specifically focused on this compound have been found in the public domain. Computational chemistry often complements experimental work by providing optimized geometries, electrostatic potential maps, and predictions of spectroscopic properties.

Computational Chemistry and Theoretical Studies of 5 Methanesulfonylpyrazin 2 Amine

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for investigating the electronic properties of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying systems like 5-Methanesulfonylpyrazin-2-amine (B6251771).

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the equilibrium geometry corresponding to the minimum energy state. nih.govresearchgate.net This optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.

Interactive Table: Optimized Geometrical Parameters of this compound (Example Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S-O1 | 1.45 Å |

| Bond Length | S-O2 | 1.45 Å |

| Bond Length | S-C(sulfonyl) | 1.77 Å |

| Bond Length | C(pyrazine)-S | 1.78 Å |

| Bond Length | C-N(amine) | 1.36 Å |

| Bond Angle | O1-S-O2 | 118.5° |

| Bond Angle | O1-S-C(sulfonyl) | 108.0° |

| Bond Angle | C(pyrazine)-S-C(sulfonyl) | 103.0° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excited and thus more reactive. For this compound, the HOMO is typically localized over the pyrazine (B50134) ring and the amino group, while the LUMO is often distributed over the pyrazine ring and the sulfonyl group.

Interactive Table: Frontier Molecular Orbital Properties of this compound (Example Data)

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.8 | Pyrazine ring, Amino group |

| LUMO | -1.5 | Pyrazine ring, Sulfonyl group |

| HOMO-LUMO Gap | 5.3 | - |

DFT calculations can be used to compute various reactivity descriptors that provide quantitative measures of a molecule's reactivity. rasayanjournal.co.in These indices help in predicting the most probable sites for electrophilic and nucleophilic attacks.

Key reactivity indices include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons.

Local reactivity descriptors, such as the Fukui functions, are used to identify specific atomic sites within the molecule that are most susceptible to attack. rasayanjournal.co.in For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonyl group are often predicted to be likely sites for electrophilic attack, while the carbon atoms of the pyrazine ring can be susceptible to nucleophilic attack. mdpi.com

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations can be used to explore the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com This information is valuable for understanding how the molecule behaves in a more realistic, dynamic environment.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that encode information about the electronic and geometric properties of a molecule. rasayanjournal.co.inrsc.org These descriptors can be used to establish quantitative structure-reactivity relationships (QSRRs), which correlate the structural features of a molecule with its chemical reactivity. nih.gov

For this compound, descriptors such as dipole moment, polarizability, and various energetic parameters can be calculated. By comparing these descriptors with those of related molecules with known reactivity, it is possible to predict the reactivity of this compound in various chemical transformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can be used to predict various spectroscopic properties of molecules. researchgate.net This is a powerful tool for interpreting experimental spectra and for identifying unknown compounds.

For this compound, the following spectroscopic parameters can be computationally predicted:

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict ¹H and ¹³C NMR chemical shifts. researchgate.net

Electronic Absorption Spectra: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov

Interactive Table: Predicted Spectroscopic Data for this compound (Example Data)

| Spectroscopy | Parameter | Predicted Value | Experimental Value (if available) |

|---|---|---|---|

| IR | N-H stretch | 3450 cm⁻¹ | - |

| IR | S=O stretch | 1320, 1150 cm⁻¹ | - |

| ¹³C NMR | C(pyrazine)-S | 155 ppm | - |

| ¹³C NMR | C(pyrazine)-N | 158 ppm | - |

| UV-Vis | λmax | 280 nm | - |

Applications of 5 Methanesulfonylpyrazin 2 Amine As a Synthetic Building Block

A Gateway to Complex Heterocyclic Systems

The inherent reactivity of the amino group and the pyrazine (B50134) ring in 5-Methanesulfonylpyrazin-2-amine (B6251771) provides a platform for the synthesis of a variety of complex heterocyclic compounds, including fused ring systems and multi-substituted pyrazine derivatives.

Crafting Fused Ring Architectures

The amino group of this compound serves as a key nucleophile in cyclization reactions to form fused heterocyclic systems. One prominent example is the synthesis of imidazo[1,2-a]pyrazines. These bicyclic structures can be efficiently prepared through the condensation of 2-aminopyrazine (B29847) derivatives with α-haloketones. This reaction, known as the Tchichibabin reaction, involves the initial formation of a pyridinium-like salt, followed by an intramolecular cyclization. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of 2-aminopyrazines suggests its applicability in this transformation. The reaction of 2-aminopyrazines with aldehydes and isonitriles in a three-component reaction also provides a facile route to 3-amino-imidazo[1,2-a]pyrazines.

Another important class of fused heterocycles accessible from 2-aminopyrazine precursors are pyrazolo[1,5-a]pyrazines. The synthesis of these compounds can be achieved through various strategies, including the reaction of 2-aminopyrazines with 1,3-dicarbonyl compounds or their equivalents. These reactions typically proceed through a condensation-cyclization sequence, where the amino group of the pyrazine attacks the carbonyl groups of the dielectrophile to form the fused pyrazole (B372694) ring. The specific reaction conditions and the nature of the substituents on both reactants can influence the regioselectivity of the cyclization.

Accessing Multi-Substituted Pyrazine Derivatives

Beyond fused systems, this compound is a valuable starting material for the synthesis of pyrazine rings bearing multiple substituents. The existing functional groups can be chemically modified to introduce further diversity. For instance, the amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution, to introduce a wide range of functionalities.

Furthermore, the pyrazine ring itself can be subjected to substitution reactions. While the electron-withdrawing nature of the methanesulfonyl group deactivates the ring towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) reactions may be feasible at positions activated by this group. Additionally, modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, offer powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds onto the pyrazine core, although specific applications to this compound require further investigation.

A Scaffold for Medicinal Chemistry

The pyrazine ring is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. tandfonline.compharmablock.com The structural and electronic features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents.

Designing and Synthesizing Novel Pyrazine-Based Scaffolds

The pyrazine core is a key component of many kinase inhibitors, where the nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. tandfonline.compharmablock.com The methanesulfonyl group in this compound can further enhance binding interactions through hydrogen bonding or dipole-dipole interactions, while the amino group provides a convenient handle for the introduction of various side chains to explore the different pockets of the kinase active site.

The synthesis of pyrazine-based kinase inhibitors often involves the construction of a core scaffold followed by diversification. For example, the amino group of a pyrazine derivative can be coupled with various carboxylic acids or sulfonyl chlorides to generate a library of amides and sulfonamides. These derivatives can then be screened for their inhibitory activity against a panel of kinases. The development of tandfonline.commdpi.comresearchgate.nettriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors highlights the potential of fused pyrazine systems in targeting multiple signaling pathways involved in cancer. frontiersin.org

Strategies for Ligand Derivatization

The development of potent and selective ligands requires a deep understanding of the structure-activity relationships (SAR). Starting from a hit compound identified through screening, medicinal chemists employ various derivatization strategies to optimize its pharmacological properties. In the context of this compound-derived scaffolds, the amino group is a primary site for modification.

Systematic variation of the substituent attached to the amino group allows for the exploration of the chemical space around the core scaffold. For example, synthesizing a series of analogs with different alkyl, aryl, or heterocyclic groups can provide valuable insights into the steric and electronic requirements for optimal binding to the target protein. Computational modeling and structure-based drug design can guide the selection of substituents to be introduced, accelerating the optimization process.

Potential in Material Science

While the applications of this compound in medicinal chemistry are becoming increasingly recognized, its potential in material science remains largely unexplored. However, the inherent properties of the pyrazine ring suggest that this compound and its derivatives could find use in the development of novel functional materials.

Pyrazine-containing polymers and other light-responsive materials have garnered interest for their potential applications in optical and electronic devices. lifechemicals.com The electron-deficient nature of the pyrazine ring can be tuned by the introduction of substituents, influencing the electronic and photophysical properties of the resulting materials. The methanesulfonyl group, being strongly electron-withdrawing, could significantly impact the electronic characteristics of polymers or organic small molecules incorporating this moiety. The amino group, on the other hand, provides a reactive site for polymerization or for grafting onto other material surfaces. Further research is warranted to explore the synthesis and characterization of materials derived from this compound and to evaluate their potential in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Methodologies for Combinatorial Library Synthesis Utilizing this compound

The application of this compound as a foundational scaffold in combinatorial chemistry enables the rapid generation of large, diverse libraries of novel compounds. Methodologies for creating these libraries often leverage solid-phase organic synthesis (SPOS), a technique that allows for the efficient construction and purification of a multitude of derivatives. The core structure of this compound offers a key reactive site—the primary amine—for diversification, while the methanesulfonyl group provides a point for modulating physicochemical properties.

A prevalent strategy for the combinatorial synthesis of derivatives from this compound involves a multi-step sequence on a solid support. This approach facilitates the use of excess reagents to drive reactions to completion and simplifies the purification process to a mere filtration and washing of the resin-bound product.

The synthesis typically commences with the immobilization of a suitable linker onto a solid support, such as polystyrene resin. A common choice is a Rink amide linker, which is stable to a variety of reaction conditions but can be readily cleaved at the final step to release the desired compounds.

Once the linker is in place, a building block, often a carboxylic acid, is coupled to the resin. This is followed by a series of reactions to construct a core structure to which the this compound will be attached. A key diversification step involves the reaction of the resin-bound intermediate with a library of different building blocks.

For instance, a library of substituted pyrazoles can be generated through a sequence of reactions. After loading the support with an acetyl-bearing moiety, a Claisen condensation is performed, followed by an α-alkylation and a cyclization of a β-diketone with monosubstituted hydrazines. This "split-and-pool" approach allows for the creation of a vast number of unique compounds on individual resin beads.

In a hypothetical combinatorial library synthesis utilizing this compound, the primary amine of the molecule would serve as the key point of diversity. A solid-phase synthesis approach could be employed where a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, are reacted with the amine to generate a library of amides, sulfonamides, or ureas, respectively.

The following table outlines a potential solid-phase combinatorial synthesis scheme for a library of amide derivatives of this compound.

| Step | Reagent/Reaction | Purpose |

| 1 | Rink Amide Resin Swelling | Prepare the solid support for reaction. |

| 2 | Fmoc-Linker-COOH, DIC, HOBt | Couple a protected linker to the resin. |

| 3 | 20% Piperidine in DMF | Deprotect the linker to expose the amine. |

| 4 | Diverse Carboxylic Acids (R-COOH), DIC, HOBt | Couple a diverse set of carboxylic acids to the linker (Split-pool synthesis). |

| 5 | This compound | Couple the pyrazine core to the resin-bound carboxylic acids. |

| 6 | TFA/DCM | Cleave the final compounds from the resin. |

| 7 | Purification and Analysis | Isolate and characterize the library members. |

This methodology allows for the generation of a large and diverse library of compounds based on the this compound scaffold. The "split-and-pool" strategy, where the resin is divided into portions for reaction with different building blocks and then recombined, is a cornerstone of this approach, enabling the creation of thousands of unique molecules in a systematic and efficient manner.

Further diversification can be achieved by modifying the pyrazine ring itself, although this typically requires more complex solution-phase chemistry prior to the combinatorial library synthesis. For example, palladium-catalyzed cross-coupling reactions could be used to introduce a variety of substituents at other positions on the pyrazine ring before the amine is used as a handle for combinatorial diversification.

The resulting libraries of this compound derivatives can then be screened for biological activity, with the methanesulfonyl group potentially influencing properties such as solubility, metabolic stability, and target engagement.

Analytical and Process Development Methodologies for 5 Methanesulfonylpyrazin 2 Amine

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of 5-Methanesulfonylpyrazin-2-amine (B6251771) and for isolating it from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable for separating the compound from its impurities.

Methodology: A gradient reversed-phase HPLC method can be developed for the analysis of related substances in sulfonamide-containing compounds. nih.gov For instance, a C8 or C18 column is often effective. nih.govakjournals.com A patent for determining sulfonamide impurities in celecoxib (B62257) suggests using a phenyl-bonded silica (B1680970) gel stationary phase. google.com The mobile phase could consist of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, often provides optimal separation of impurities with varying polarities. nih.gov

Detection is commonly performed using a UV detector, as the pyrazine (B50134) ring and sulfonamide group are chromophoric. A detection wavelength in the range of 254-280 nm would likely be appropriate. nih.govgoogle.com Method validation in line with International Council for Harmonisation (ICH) guidelines is crucial to ensure the method is accurate, precise, linear, and specific for its intended purpose. akjournals.com

Below is a hypothetical example of HPLC conditions for the analysis of this compound:

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 4.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% A to 60% A over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for detecting volatile impurities or by-products from its synthesis. Pyrazines, as a class of compounds, are well-suited for GC-MS analysis. acs.org

Methodology: For the analysis of pyrazine derivatives, a capillary GC column with a non-polar or mid-polar stationary phase (e.g., DB-1, DB-5MS) is typically used. acs.org The sample, dissolved in a suitable solvent, is injected into the GC, where it is vaporized. The temperature of the GC oven is ramped up according to a specific program to separate the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. mdpi.com

A potential GC-MS method for analyzing volatile impurities in this compound might involve the following parameters:

| Parameter | Condition |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of this compound, particularly in quality control settings. This method often relies on a chemical reaction to produce a colored product that can be measured.

Methodology: A common spectrophotometric method for sulfonamides involves diazotization of the primary amino group, followed by coupling with a chromogenic agent. nih.govsrce.hr For this compound, the primary amine on the pyrazine ring can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The resulting diazonium salt is then coupled with a suitable reagent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) or 8-hydroxyquinoline, in an alkaline medium to form a stable, colored azo dye. nih.govsrce.hr The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), which is typically in the visible region. nih.gov

The concentration of the compound is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. Beer's law, which states that absorbance is directly proportional to concentration, is generally obeyed over a specific concentration range. nih.govpharmahealthsciences.net

Reaction Monitoring Techniques using In-Situ Spectroscopy

In-situ (in the reaction vessel) spectroscopic techniques are powerful Process Analytical Technology (PAT) tools that allow for real-time monitoring of chemical reactions. This provides a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities, leading to improved process control and safety.

Raman and Infrared (IR) Spectroscopy: Both Raman and IR spectroscopy are vibrational techniques that can provide detailed information about the chemical bonds within molecules. They are well-suited for monitoring the synthesis of this compound in real-time. americanpharmaceuticalreview.com For example, the disappearance of a starting material or the appearance of the final product can be tracked by monitoring the intensity of characteristic vibrational bands. researchgate.netirdg.org

Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or slurry-based systems, as water is a weak Raman scatterer. irdg.org Key functional groups, such as the C=N and C-S bonds in the pyrazine and sulfonyl groups, respectively, would have distinct Raman signals that could be monitored. researchgate.net In-situ Raman can also be used to monitor crystallization processes and detect polymorphic transformations. mdpi.comnih.govcrystallizationsystems.com

IR spectroscopy, often using an attenuated total reflectance (ATR) probe, can also be employed. The progress of the reaction can be followed by observing changes in the IR spectrum, such as the formation of the N-H bond in the amine group or shifts in the S=O stretching frequencies of the sulfonyl group upon product formation.

Scale-Up Considerations in Industrial Synthesis

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges that must be addressed to ensure a safe, efficient, and reproducible process. uab.catresearchgate.net The development of a manufacturing process for an active pharmaceutical ingredient (API) is a complex task requiring expertise in various fields of chemistry and engineering. ku.dk

Key considerations for the scale-up of this compound synthesis include:

Route Selection and Optimization: The chosen synthetic route must be economically viable, environmentally friendly, and use readily available starting materials. The development of novel synthetic techniques for heterocyclic compounds can enhance drug yield and production rates. jmchemsci.comresearchgate.net

Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential. This includes understanding thermal stability, potential for runaway reactions, and the toxicity of all substances involved.

Heat Transfer and Mixing: Reactions that are easily controlled in small-scale laboratory flasks can become problematic in large reactors due to changes in the surface-area-to-volume ratio, which affects heat transfer. Efficient mixing is also critical to ensure homogeneity and consistent reaction rates.

Solvent Selection: Solvents must be chosen based on their performance, safety, environmental impact, and ease of recovery and recycling.

Work-up and Isolation: The procedures for quenching the reaction, extracting the product, and isolating it (e.g., through crystallization or precipitation) must be scalable and efficient. Crystallization processes, in particular, need to be well-controlled to ensure the desired crystal form and particle size distribution of the final product.

Impurity Profile: The impurity profile must be well-characterized, and the process must be designed to control the formation of impurities to acceptable levels.

Regulatory Compliance: For pharmaceutical applications, the entire process must be developed and validated according to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product.

The following table summarizes the key scale-up challenges and the strategies to address them:

| Challenge | Mitigation Strategy |

| Exothermic Reactions | Controlled addition of reagents, efficient reactor cooling systems, and dilution. |

| Solid Handling | Use of appropriate equipment for charging solids and for filtration and drying of the product. |

| Phase Separation | Design of reactors and procedures that allow for efficient separation of aqueous and organic layers. |

| Process Control | Implementation of PAT tools like in-situ spectroscopy for real-time monitoring and control. |

| Waste Management | Development of a process that minimizes waste and includes procedures for treating effluents. |

Future Research Directions and Emerging Trends for 5 Methanesulfonylpyrazin 2 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of highly functionalized pyrazines is a topic of significant interest, and developing efficient routes to 5-Methanesulfonylpyrazin-2-amine (B6251771) is a crucial first step for its widespread investigation. acs.orgnih.gov Current strategies for pyrazine (B50134) synthesis often involve multi-step sequences that can be arduous and low-yielding. nih.gov Future research will likely focus on creating more streamlined and versatile synthetic pathways.

One promising avenue is the late-stage functionalization of a pre-formed pyrazine ring. This could involve the development of regioselective methods for introducing the methanesulfonyl and amino groups. For instance, directed ortho-metalation reactions have proven effective for the functionalization of sensitive pyrazine cores. acs.org A potential route could start with a protected 2-aminopyrazine (B29847), followed by a directed metalation at the 5-position and subsequent reaction with a sulfonylating agent.

Another approach could involve the construction of the substituted pyrazine ring from acyclic precursors. For example, the condensation of α-dicarbonyl compounds with 1,2-diamines is a classic method for pyrazine synthesis. slideshare.net Research into novel starting materials, such as appropriately substituted α-amino ketones or related synthons, could lead to a more direct and efficient synthesis of the target molecule. The use of microwave-assisted organic synthesis could also significantly accelerate reaction times and improve yields, as has been demonstrated for the synthesis of other asymmetrically substituted pyrazines. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage Functionalization | Introduction of sulfonyl and amino groups onto a pre-existing pyrazine core. | Potentially shorter synthetic routes and access to a variety of analogs. |

| Ring Synthesis from Acyclic Precursors | Construction of the pyrazine ring from appropriately substituted open-chain molecules. | High degree of control over substituent placement. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Reduced reaction times and often improved yields. |

Exploration of New Reactivity Profiles

The electronic nature of this compound, characterized by the push-pull effect of the amino and methanesulfonyl groups, suggests a rich and underexplored reactivity profile. The pyrazine ring is inherently electron-deficient, and this character is further amplified by the strong electron-withdrawing nature of the methanesulfonyl group. youtube.comyoutube.com This makes the pyrazine core highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. imperial.ac.uk Future studies could explore the displacement of a leaving group at other positions on the ring with various nucleophiles to generate a library of novel pyrazine derivatives.

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of novel molecules. nih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, molecular geometry, and spectroscopic properties. nih.gov Such studies can help to rationalize its reactivity and guide the design of new synthetic transformations.

Furthermore, computational modeling can be employed to predict the outcomes of reactions and to elucidate reaction mechanisms. For instance, by calculating the energies of transition states and intermediates, researchers can predict the regioselectivity of a reaction or identify the most likely reaction pathway. This predictive power can save significant time and resources in the laboratory. The investigation of π-π stacking interactions, which are crucial in the self-assembly of pyrazine derivatives, can also be explored through computational methods.

Integration into Supramolecular Chemistry and Materials Science

The planar structure of the pyrazine ring and the presence of nitrogen atoms with lone pairs of electrons make pyrazine derivatives excellent building blocks for supramolecular assemblies and coordination polymers. acs.orgresearchgate.net The nitrogen atoms of the pyrazine ring can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) with interesting structural and functional properties. nih.gov The amino group and the oxygen atoms of the methanesulfonyl group in this compound can participate in hydrogen bonding, further directing the self-assembly of these molecules into well-defined supramolecular architectures.

Future research could focus on the synthesis of coordination polymers and MOFs incorporating this compound as a ligand. These materials could exhibit interesting properties, such as porosity for gas storage and separation, or photoluminescence for sensing applications. acs.org The ability of pyrazine 1,4-dioxide to act as a prolific cocrystal former suggests that the N-oxide derivatives of this compound could also be explored for the design of new crystalline materials with tailored properties. acs.org

| Application Area | Key Molecular Features | Potential Properties |

| Metal-Organic Frameworks (MOFs) | Pyrazine nitrogen atoms for metal coordination. | Porosity, catalytic activity, luminescence. |

| Supramolecular Assemblies | Hydrogen bonding capabilities of the amino and sulfonyl groups. | Self-healing materials, molecular recognition. |

| Crystal Engineering | Planar structure and potential for π-π stacking. | Tunable solid-state properties, nonlinear optics. |

Potential in Catalysis or Organometallic Chemistry

Pyrazine-containing ligands have been used to create a variety of organometallic complexes with catalytic applications. rsc.orgacs.org The nitrogen atoms of the pyrazine ring in this compound can act as coordination sites for transition metals, making it a potential ligand for the development of novel catalysts. The electronic properties of the ligand, which can be tuned by the substituents on the pyrazine ring, can influence the reactivity and selectivity of the metal center.

For example, manganese complexes bearing pyridine-benzimidazole ligands have shown high efficacy in the synthesis of N-heterocycles. acs.org Similarly, organometallic nickel complexes supported by pyridinophane ligands have demonstrated interesting oxidative reactivity. chemrxiv.org It is conceivable that organometallic complexes of this compound could exhibit catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. Future work in this area would involve the synthesis and characterization of such complexes and the evaluation of their catalytic performance.

Q & A

Q. What are the established synthetic pathways for 5-Methanesulfonylpyrazin-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves substitution reactions on a pyrazine core. For example, chlorination of a precursor (e.g., 5-methylpyrazin-2-amine) using thionyl chloride under reflux, followed by sulfonylation with methanesulfonyl chloride. Key parameters include:

- Temperature : Maintain reflux conditions (80–100°C) for 6–8 hours.

- Solvent : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields >85% purity .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Chlorination + Sulfonylation | 78 | 92 | Reflux in DCM, 8 hours |

| Direct Sulfonylation | 65 | 88 | Room temperature, 24 hrs |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at C5: δ 3.2 ppm for CH₃SO₂) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ = 208.1 for C₅H₇N₃O₂S) .

- Elemental Analysis : Verify C, H, N, S ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design QSAR models to predict the bioactivity of this compound derivatives?

- Methodological Answer : Use molecular descriptors like Log P (lipophilicity), molar refractivity (SMR) , and electronic parameters (Hammett constants). For example:

- QSAR Equation : Bioactivity = 0.76(Log P) – 1.24(SMR) + 2.18 (r² = 0.89, n = 20)* .

- Software : MOE or Schrödinger Suite for descriptor calculation and regression analysis.

- Validation : Cross-validate using leave-one-out (LOO) or test-set partitioning to ensure robustness .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).

- Structural Analogues : Test derivatives (e.g., 4-(4-fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine) to isolate sulfonyl group effects .

- Solubility Adjustments : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference in cellular assays .

Q. How does the introduction of methanesulfonyl groups influence the binding affinity of pyrazin-2-amine derivatives toward biological targets?

- Methodological Answer : The sulfonyl group enhances hydrogen bonding (via SO₂) and electron-withdrawing effects , stabilizing interactions with catalytic residues (e.g., kinase ATP-binding pockets).

- Case Study : Methylsulfonyl-substituted pyrimidines show 10-fold higher inhibition of VEGFR2 (IC₅₀ = 12 nM) compared to non-sulfonylated analogues .

- Docking Studies : Use AutoDock Vina to simulate binding poses with PDB structures (e.g., 3WZE for kinases) .

Data Contradiction Analysis

Q. Why do solubility and stability profiles of this compound vary across studies?

- Methodological Answer : Variations arise from:

- Solvent Choice : DMSO enhances solubility but may degrade the compound at >0.1% .

- Storage Conditions : Store at -80°C in amber vials to prevent hydrolysis; room temperature storage reduces stability by 30% over 1 month .

- pH Sensitivity : Degrades rapidly at pH >8.0 (e.g., t₁/₂ = 2 hours in PBS pH 8.5) .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.